molecular formula C12H18N2O B6161700 (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 336192-11-1

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No.: B6161700
CAS No.: 336192-11-1
M. Wt: 206.3
InChI Key:
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Description

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Aminomethylation: The aminomethyl group is introduced using reagents such as formaldehyde and ammonia under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both aminomethyl and benzyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

336192-11-1

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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